molecular formula C7H6N4O B7904540 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde CAS No. 749929-24-6

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde

Cat. No.: B7904540
CAS No.: 749929-24-6
M. Wt: 162.15 g/mol
InChI Key: SEDKPQNOXDKIDR-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable methodologies are often applied. This includes the use of microwave-assisted synthesis and solvent-free conditions to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which provides distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDKPQNOXDKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729891
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749929-24-6
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol(15.7 g, 95.6 mmol), TEMPO (1.12 mg, 7.2 mmol), iodobenzene diacetate (33.9 g, 105.2 mmol) in CH2Cl2 (100 mL) was stirred at room temperature for 2 hours. Once the reaction was deemed complete, methyl-tert-butyl ether (50 mL) was added slowly to precipitate the product. The concentrated mother liquor was introduced into a silica gel column and eluted with 2% MeOH/CH2Cl2 to give additional amount of the aldehyde product as a while solid (12 g, 80%). 1H NMR (300 MHz, CDCl3) δ: 2.54 (m, 3 H), 8.73 (m, 1 H), 8.85 (m, 1 H), 10.23 (m, 1 H). MS (APCI, M+H+): 163.1.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 mg
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A slurry of (6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (15.7 g, 95.6 mmol) from step 1 above, TEMPO (112 mg, 7.2 mmol), iodobenzene diacetate (33.9 g, 105.2 mmol) in CH2Cl2 (100 mL) was stirred at room temperature for 2 hours. Once the reaction was deemed complete, methyl tert-butyl ether (50 mL) was added slowly to precipitate the product. The concentrated mother liquor was introduced into a silica gel column and eluted with 2% MeOH/CH2Cl2 to give an additional amount of the aldehyde product as a white solid (12 g, 80%). 1H NMR (CDCl3) □: 2.54 (s, 3 H), 8.73 (s, 1 H), 8.85 (s, 1 H), 10.23 (s, 1 H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
112 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
80%

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